2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-27-14-4-3-13(9-15(14)28-2)10-17(25)20-7-8-23-18(26)6-5-16(22-23)24-12-19-11-21-24/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMBVXKUKFLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones or keto acids.
- Attachment of the Phenyl Group : Achieved through Friedel-Crafts acylation or alkylation.
- Introduction of the Acetamide Moiety : Reaction with acetic anhydride or acetyl chloride.
- Methoxylation : Using reagents like dimethyl sulfate or methyl iodide.
Anticancer Properties
Research indicates that compounds containing triazole and pyridazinone moieties exhibit significant anticancer activities. For example, derivatives similar to our compound have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| 2 | MCF-7 | 4.76 | Increases ROS levels leading to mitochondrial dysfunction |
| 3 | Eca109 | 2.70 | Modulates epithelial-mesenchymal transition markers |
These studies suggest that the compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, which can lead to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, triggering apoptosis .
- Epithelial-Mesenchymal Transition (EMT) : Treatment with this compound has been shown to alter the expression of proteins associated with EMT, such as E-cadherin and vimentin, thereby inhibiting cancer cell migration .
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that triazole-containing compounds may possess antimicrobial activity against various pathogens. This broad-spectrum activity is attributed to the structural features that facilitate interaction with microbial targets .
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
- Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM, significantly lower than traditional chemotherapeutics, indicating enhanced potency against colon cancer cells .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth without significant toxicity to normal tissues, underscoring the therapeutic potential of these compounds in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substitutions (Benzothiazole Derivatives)
describes benzothiazole-based acetamides with varying azole substituents (e.g., imidazole, tetrazole, triazole). Key comparisons include:
*Estimated molecular weight based on formula.
Key Observations :
- Triazole vs.
- Core Structure Differences: The pyridazinone core in the target compound differs from benzothiazole derivatives. Pyridazinones are associated with cardiovascular and neurological activity, whereas benzothiazoles are explored for anticancer and antimicrobial applications .
Comparison with Pyridine-Based Analogues
details 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (MW: 391.46 g/mol). While structurally distinct, this compound shares functional motifs:
- Methoxy Group : Present in both compounds, enhancing lipophilicity.
- Amine Linkage: The dimethylaminomethyl group in ’s compound may increase solubility compared to the target’s acetamide linker.
- Aromatic Systems : The benzodioxin in ’s compound vs. dimethoxyphenyl in the target—both electron-rich systems could influence π-stacking interactions.
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and how are key intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole ring formation and amide coupling for acetamide linkage. For example:
- Step 1 : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the 1,2,4-triazole moiety (similar to methods in ).
- Step 2 : Amide bond formation via coupling agents (e.g., EDC/HOBt) between the dimethoxyphenylacetic acid derivative and the pyridazinyl-ethylamine intermediate.
- Validation : Intermediates are confirmed using FT-IR (amide C=O stretch at ~1670–1680 cm⁻¹) and 1H/13C NMR (e.g., triazole proton at δ 8.3–8.5 ppm; methylene protons adjacent to acetamide at δ 3.8–4.2 ppm) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?
Answer:
Contradictions often arise from conformational flexibility , solvent effects , or impurity co-crystallization . Methodological approaches include:
- Multi-Technique Cross-Validation : Pair NMR with HRMS to confirm molecular weight (e.g., HRMS deviation < 2 ppm) and X-ray crystallography (as in ) to resolve ambiguities in spatial arrangement.
- Variable-Temperature NMR : To detect dynamic processes (e.g., hindered rotation of the triazole ring).
- Computational DFT Modeling : Compare experimental IR/NMR with simulated spectra for dominant conformers .
Basic Question: What are the recommended analytical techniques for purity assessment and structural confirmation?
Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) to confirm purity (>95%).
- Elemental Analysis (EA) : Validate C, H, N composition (e.g., ±0.4% deviation from theoretical values).
- 2D NMR (COSY, HSQC) : Assign all protons and carbons, particularly distinguishing overlapping signals in the dimethoxyphenyl and pyridazinone regions .
Advanced Question: How can reaction yields be optimized for the triazole ring formation step?
Answer:
Key factors include:
- Catalyst Screening : Compare Cu(OAc)₂ ( ) with CuI or Ru-based catalysts for regioselectivity.
- Solvent Optimization : Use tert-BuOH/H₂O (3:1) for improved solubility and reduced side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 6–8 hours to <1 hour while maintaining >85% yield .
Basic Question: What stability considerations are critical for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C due to the dimethoxyphenyl group’s susceptibility to photooxidation.
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the acetamide bond.
- Long-Term Stability : Monitor via periodic HPLC to detect degradation products (e.g., free triazole or pyridazinone) .
Advanced Question: How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to the triazole-pyridazinyl scaffold’s resemblance to ATP.
- In Vitro Assays : Use fluorescence-based ADP-Glo™ Kinase Assay with IC₅₀ determination (dose range: 0.1–100 μM).
- Molecular Docking : Align the compound’s structure (from X-ray data, ) with kinase co-crystal structures (PDB) to predict binding modes .
Advanced Question: What strategies address low solubility in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (10:90) for in vitro studies; ensure final DMSO ≤0.1% to avoid cytotoxicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the dimethoxyphenyl ring.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Basic Question: How is the compound’s logP value determined experimentally?
Answer:
- Shake-Flask Method : Partition between n-octanol and PBS (pH 7.4); quantify via UV-Vis at λmax (~280 nm for aromatic systems).
- HPLC Retention Time Correlation : Compare with standards of known logP (e.g., cLogP ~3.5 predicted via ChemDraw) .
Advanced Question: What mechanistic studies elucidate the compound’s metabolic pathways?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via LC-QTOF-MS.
- Isotope Labeling : Use ¹⁴C-labeled acetamide moiety to track metabolic cleavage.
- CYP450 Inhibition Assays : Identify enzymes involved (e.g., CYP3A4/2D6) using fluorogenic substrates .
Advanced Question: How can computational modeling predict off-target interactions?
Answer:
- Pharmacophore Mapping : Align the triazole-pyridazinyl core with known off-target pharmacophores (e.g., serotonin receptors).
- Machine Learning Models : Train on ChEMBL data to predict affinity for >500 targets.
- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
